molecular formula C21H27Cl2N3O3S B3001484 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride CAS No. 1185045-76-4

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride

Cat. No.: B3001484
CAS No.: 1185045-76-4
M. Wt: 472.43
InChI Key: OWEZGMPVFBEDOC-UHFFFAOYSA-N
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Description

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a chlorophenylacetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 4-chlorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the sulfonyl and chlorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide
  • N-(2-(4-methylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide
  • N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride is unique due to the presence of the sulfonyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds without this group.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(4-chlorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S.ClH/c22-20-8-6-18(7-9-20)16-21(26)23-10-15-29(27,28)25-13-11-24(12-14-25)17-19-4-2-1-3-5-19;/h1-9H,10-17H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEZGMPVFBEDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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